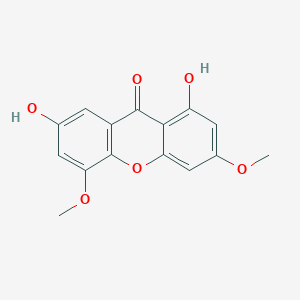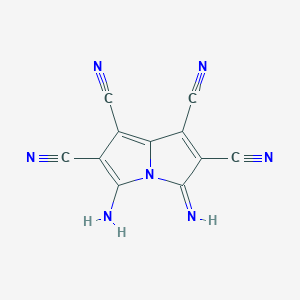
Carbanide;iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carbanide;iron(3+) can be synthesized through several methods. One common approach involves the reaction of iron(III) chloride (FeCl₃) with methyl lithium (CH₃Li) in an anhydrous environment. The reaction typically proceeds as follows:
FeCl3+3CH3Li→CH3Fe+3LiCl
This reaction requires strict anhydrous conditions to prevent the hydrolysis of the reagents and the product.
Industrial Production Methods: Industrial production of carbanide;iron(3+) is less common due to the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory settings with precise control over temperature and moisture levels to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Carbanide;iron(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or other oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and methane (CH₄).
Reduction: Iron(II) compounds and methane (CH₄).
Substitution: Various alkyl or aryl iron compounds depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Carbanide;iron(3+) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Research into its potential as a model compound for studying iron-containing enzymes and their mechanisms.
Medicine: Investigations into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Wirkmechanismus
The mechanism by which carbanide;iron(3+) exerts its effects involves the interaction of the iron center with various substrates. The iron(3+) ion can coordinate with different ligands, facilitating various chemical transformations. The carbanide ion (CH₃⁻) can act as a nucleophile, participating in substitution reactions and forming new carbon-iron bonds. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.
Vergleich Mit ähnlichen Verbindungen
Carbanide;iron(3+) can be compared with other similar compounds, such as:
Methylcobalt(III) (CH₃Co): Similar in structure but with cobalt instead of iron. It exhibits different reactivity due to the different electronic properties of cobalt.
Methylnickel(III) (CH₃Ni): Another similar compound with nickel. It has unique catalytic properties distinct from those of carbanide;iron(3+).
Methylmanganese(III) (CH₃Mn): Similar in structure but with manganese. It is used in different catalytic and synthetic applications.
Carbanide;iron(3+) is unique due to the specific electronic configuration of iron(3+), which influences its reactivity and the types of reactions it can catalyze. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
129965-27-1 |
|---|---|
Molekularformel |
C2H6Fe+ |
Molekulargewicht |
85.91 g/mol |
IUPAC-Name |
carbanide;iron(3+) |
InChI |
InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+3 |
InChI-Schlüssel |
HYRLTEBWALXELR-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


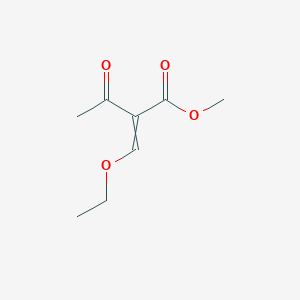
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
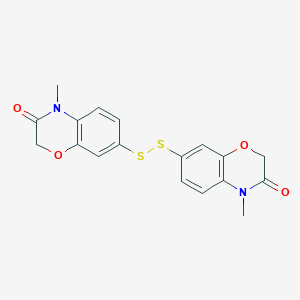
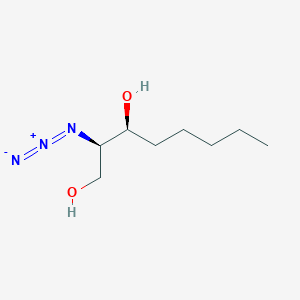
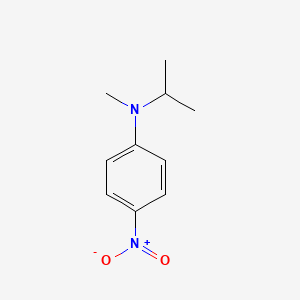
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
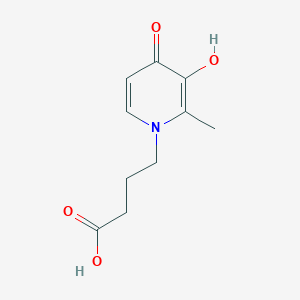
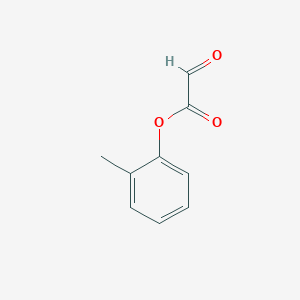
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
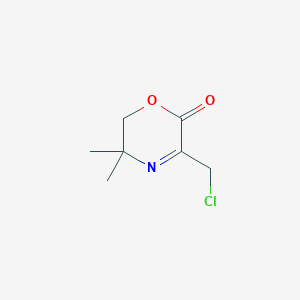
![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)
